Product packaging for 7-Phosphabicyclo[2.2.1]hepta-2,5-diene(Cat. No.:CAS No. 152072-08-7)

7-Phosphabicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B12549003
CAS No.: 152072-08-7
M. Wt: 110.09 g/mol
InChI Key: BPCNZOUPPXRCJN-UHFFFAOYSA-N
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Description

7-Phosphabicyclo[2.2.1]hepta-2,5-diene is a specialized organophosphorus compound belonging to a class of bridged bicyclic scaffolds of significant interest in synthetic and medicinal chemistry. This molecule features a phosphorus atom integrated into a rigid, strained bicyclic[2.2.1] framework with conjugated dienes, making it a valuable precursor for various chemical transformations. Its core structure is a subject of study in the synthesis of phosphorus-containing heterocycles . Researchers utilize this phosphabicyclic system as a building block for developing new ligands for transition-metal catalysis and for creating novel organophosphorus materials with unique electronic properties . The compound is closely related to its oxygen and sulfur analogs, 7-Oxabicyclo[2.2.1]hepta-2,5-diene and 7-Thiabicyclo[2.2.1]hepta-2,5-diene , which are well-established in scientific literature, highlighting the broad utility of this heterobicyclic motif. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7P B12549003 7-Phosphabicyclo[2.2.1]hepta-2,5-diene CAS No. 152072-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152072-08-7

Molecular Formula

C6H7P

Molecular Weight

110.09 g/mol

IUPAC Name

7-phosphabicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C6H7P/c1-2-6-4-3-5(1)7-6/h1-7H

InChI Key

BPCNZOUPPXRCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1P2

Origin of Product

United States

Synthetic Methodologies for 7 Phosphabicyclo 2.2.1 Hepta 2,5 Diene and Its Functionalized Analogs

Primary Synthetic Routes to the Bicyclic Skeleton

The construction of the 7-phosphabicyclo[2.2.1]hepta-2,5-diene core, also known as 7-phosphanorbornadiene, is primarily achieved through intermolecular cycloaddition reactions. These methods provide a robust and versatile entry into this class of compounds.

The [4+2] Diels-Alder cycloaddition is the cornerstone for synthesizing the 7-phosphanorbornadiene skeleton. This approach typically involves the reaction of a phosphorus-containing dienophile with a 1,3-diene or, more commonly, a phosphole acting as the diene component reacting with a dienophile. A particularly elegant strategy involves the in-situ generation of reactive phosphorus species that are subsequently trapped by a diene.

A prominent method for synthesizing the 7-phosphanorbornadiene scaffold involves the generation and trapping of phosphinidenes, which are phosphorus analogs of carbenes. Dibenzo-7-phosphanorbornadiene derivatives are frequently employed as thermal precursors for phosphinidenes. acs.orgacs.orgnih.gov These compounds undergo a thermally induced retro-Diels-Alder reaction, typically at temperatures between 70-90 °C, to release a highly reactive "free" phosphinidene (B88843) and a stable aromatic molecule, such as anthracene (B1667546). acs.orgacs.orgnih.gov

The liberated phosphinidene can then be trapped by a suitable diene, such as 1,3-cyclohexadiene (B119728), in a [4+1] cycloaddition to form the corresponding 7-phosphanorbornene derivative. acs.orgacs.org The success of this phosphinidene transfer is highly dependent on the substituent on the phosphorus atom. acs.orgnih.gov Research has shown that π-donating dialkylamide groups are crucial for efficient transfer, whereas poorer π-donors result in reduced yields or no transfer at all. acs.orgnih.gov Steric bulk of the substituent also plays a role in successful phosphinidene transfer. acs.orgnih.gov

The synthesis of these phosphinidene precursors, such as dibenzo-7λ³-phosphanorbornadiene derivatives, can be accomplished by treating a corresponding phosphorus dichloride (RPCl₂) with magnesium anthracene. acs.orgthieme-connect.de This method, however, often produces cyclopolyphosphines as byproducts and works most effectively for dichlorophosphines with π-donor substituents, yielding amino-substituted derivatives in 30-50% yields. thieme-connect.de

Table 1: Phosphinidene Transfer from Dibenzo-7-phosphanorbornadiene Precursors
Phosphinidene Precursor (RPA)Substituent (R)ConditionsAcceptor DieneProductKey FindingReference
iPr₂NPA-N(iPr)₂Thermolysis (70-90 °C)1,3-cyclohexadiene7-phosphanorbornene derivativeπ-donating dialkylamide groups are paramount for successful transfer. acs.orgnih.gov
Me₂NPA-N(Me)₂Thermolysis1,3-cyclohexadiene7-phosphanorbornene derivativeDirect detection of the free phosphinidene [Me₂N═P] was achieved via MBMS. acs.orgnih.gov
Various RPAtBu, (Me₃Si)₂N, iPr₂NThermolysis in C₆D₆-Anthracene + [RP]Thermolysis leads to anthracene extrusion with a unimolecular kinetic profile for the iPr₂NPA derivative. acs.org

The formation of the this compound skeleton via a standard Diels-Alder reaction necessitates the reaction of a phosphole, acting as a 4π-electron diene, with a 2π-electron dienophile (e.g., an alkyne). The alternative, where a phosphole would act as a dienophile, is rare in the synthesis of this specific bicyclic system. ntu.edu.sg When phospholes do participate as dienophiles, it typically involves σ⁴-phospholes (like phosphole oxides or sulfides) reacting with a diene to form different phosphorus-containing bicyclic structures. ntu.edu.sg

The reactivity of 1H-phospholes as dienes is often enhanced by the presence of electron-withdrawing groups on the phosphorus atom, which reduces the aromatic character of the phosphole ring. ntu.edu.sg For instance, 1-chlorophospholes undergo [4+2] cycloaddition with dienophiles like maleic acid derivatives at room temperature. ntu.edu.sg

Conversely, the tautomeric 2H-phospholes are highly reactive dienes that readily undergo [4+2] cycloadditions with both alkenes and alkynes. acs.orgrsc.org These reactions lead to bicyclic systems where the phosphorus atom is at the bridgehead position, known as 1-phosphanorbornenes and 1-phosphanorbornadienes, respectively, which are isomers of the target 7-phosphanorbornadiene system. acs.org The ring strain in these 1-phosphanorbornene systems is noted to be significantly less than in the 7-phosphanorbornene ring systems. acs.org

While intermolecular cycloadditions are the dominant synthetic strategy, intramolecular cyclization and ring-closing methodologies represent an alternative, albeit less common, approach to the bicyclic skeleton. One notable example is the intramolecular [4+2] Diels-Alder cycloaddition of a 2H-phosphole tethered to an unsaturated phosphine (B1218219) within the coordination sphere of a transition metal. acs.org This metal-promoted reaction proceeds stereoselectively to form a 1-phosphanorbornene derivative. acs.org

Other ring-closing strategies, such as phosphine-catalyzed double cyclization processes, have been developed to create highly functionalized diquinanes (bicyclo[3.3.0]octanones) from acyclic precursors. nih.gov Ring-closing metathesis (RCM) is another powerful tool for constructing various cyclic and bicyclic systems, although its specific application to produce the parent 7-phosphanorbornadiene is not widely documented. Similarly, methods like the KOt-Bu/DMF promoted intramolecular cyclization of 1,1′-biphenyl aldehydes and ketones have been used to synthesize phenanthrenes, showcasing the potential of intramolecular C-C bond formation for building complex ring systems. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder) in Building the Core

Stereochemical Control and Regioselectivity in Synthesis

Achieving control over stereochemistry and regiochemistry is critical for synthesizing functionalized this compound analogs, particularly for their application as chiral ligands in asymmetric catalysis.

Significant progress has been made in developing diastereoselective and enantioselective routes to phosphanorbornadiene derivatives and related bicyclic phosphines.

Diastereoselectivity: The transfer of a phosphinidene from a dibenzo-7-phosphanorbornadiene precursor to an olefin to form a phosphirane has been shown to be stereoselective. nih.gov This reactivity is consistent with what would be expected from a singlet phosphinidene, analogous to the Skell hypothesis for singlet carbene additions to olefins. nih.gov

Enantioselectivity: Enantioselective synthesis is often achieved through asymmetric Diels-Alder reactions. This can involve using chiral auxiliaries on the dienophile. For example, the reaction of 1-alkyl-1,2-diphospholes with (5R)-(L-menthyloxy)-2(5H)-furanone proceeds with high diastereoselectivity (up to 90% de) to give enantiopure anti-endo-1,7-diphosphanorbornenes. rsc.org

Another approach utilizes chiral catalysts. Palladium complexes containing a chiral ortho-metalated (S)-(1-(dimethylamino)ethyl)naphthalene auxiliary have been used to promote asymmetric [4+2] Diels-Alder reactions between 1-phenyl-3,4-dimethylphosphole and various styrylphosphine dienophiles, generating multiple stereogenic centers. researchgate.net Furthermore, enantiopure P-chiral 1-phosphanorbornane derivatives have been synthesized and utilized as ligands in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov The development of methods to access P-stereogenic ligands is a key area of research, as these compounds are highly valuable in enantioselective catalysis. pageplace.de

Table 2: Examples of Stereoselective Syntheses
Reaction TypeReactantsChiral InfluenceProductStereochemical OutcomeReference
Asymmetric Diels-Alder1-Alkyl-1,2-diphospholes + (5R)-(L-menthyloxy)-2(5H)-furanoneChiral auxiliary on dienophileanti-endo-1,7-diphosphanorbornenesHigh diastereoselectivity (up to 90% de), enantiopure product rsc.org
Asymmetric Diels-Alder1-Phenyl-3,4-dimethylphosphole + styrylphosphinesChiral Palladium catalystPoly-chiral phosphine ligandsGenerates multiple carbon and one phosphorus stereogenic centers researchgate.net
Phosphinidene TransferDibenzo-7-phosphanorbornadiene + OlefinsInherent nature of singlet phosphinideneAmino-substituted phosphiranesStereoselective transfer, consistent with Skell hypothesis nih.gov
Hetero-Diels-Alder2H-phospholes + (5R)-(l-menthyloxy)-2(5H)-furanoneChiral auxiliaryP-chiral 1-phosphanorbornenesStereoselective reaction in high yields nih.gov

Control of In/Out Isomerism at the Phosphorus Bridgehead

The stereochemical arrangement at the phosphorus bridgehead in this compound and its derivatives gives rise to two distinct isomers: in and out. This isomerism is determined by the orientation of the lone pair of electrons or the substituent on the phosphorus atom relative to the carbon-carbon double bonds of the bicyclic framework. In the out isomer, the substituent or lone pair is directed away from the double bonds, whereas in the in isomer, it is oriented towards them. The selective synthesis of these isomers is of significant interest as their steric and electronic properties, and consequently their chemical reactivity and behavior as ligands in coordination chemistry, can vary considerably.

The control of this in/out isomerism can often be achieved through the careful selection of synthetic methodology and the nature of the substituents involved. For instance, in the synthesis of phospha-Wittig-Horner reagents derived from 7-phosphanorbornadienes, the deprotonation of the phosphine oxide precursor can lead to different isomeric products depending on the reaction conditions. The choice of base and temperature can influence the stereochemical outcome at the α-carbon, which in turn can be related to the in or out configuration of the phosphorus bridgehead.

Furthermore, the interconversion between in and out isomers can sometimes be induced post-synthesis. Thermal or photochemical stimuli can promote isomerization, often resulting in an equilibrium mixture of the two forms. The separation of these isomers, while challenging, can be accomplished through techniques such as fractional crystallization or chromatography, which exploit the subtle differences in their physical properties.

Derivatization and Functionalization Strategies

The rigid and unique bicyclic structure of this compound makes it a versatile scaffold for the synthesis of a diverse range of organophosphorus compounds. The reactivity of the phosphorus atom and the olefinic bonds allows for a variety of derivatization and functionalization approaches.

Introduction of Substituents on the Bicyclic Framework

The introduction of substituents onto the carbon skeleton of the this compound system is a key strategy for modulating its chemical and physical properties. This can be achieved by employing substituted dienes in the initial [4+2] cycloaddition reaction. For example, the reaction of a phosphinous chloride with a 1,4-disubstituted-1,3-cyclohexadiene can yield the corresponding substituted 7-phosphanorbornadiene. The nature and position of these substituents can influence the stability, reactivity, and coordinating ability of the resulting phosphine.

Another avenue for functionalization involves the direct modification of the pre-formed bicyclic framework. The carbon-carbon double bonds are amenable to various chemical transformations, including cycloaddition reactions. For instance, 7-phosphanorbornadienes can undergo [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to afford more complex polycyclic structures.

Synthesis of Phosphine Oxide and Sulfide (B99878) Derivatives

The phosphorus atom in this compound is readily susceptible to oxidation and sulfidation, yielding the corresponding phosphine oxide and phosphine sulfide derivatives. These transformations are not only important for characterizing the parent phosphine but also serve as a gateway to further functionalization.

The oxidation to the phosphine oxide is typically accomplished using common oxidizing agents such as hydrogen peroxide or peroxy acids. This reaction generally proceeds with retention of the stereochemistry at the phosphorus center, meaning that a pure in or out phosphine will be converted to the corresponding in or out phosphine oxide. These phosphine oxides are valuable intermediates in their own right. For example, they can be deprotonated to form phospha-Wittig-Horner reagents, which are useful in carbon-carbon bond-forming reactions.

Similarly, the synthesis of the phosphine sulfide is achieved by reacting the phosphine with elemental sulfur or other sulfur-transfer reagents. This reaction is also typically stereospecific. The resulting phosphine sulfides, along with the oxides, exhibit different chemical and physical properties compared to the parent phosphine, including altered solubility, stability, and ligating properties.

The table below summarizes the outcomes of the oxidation and sulfidation of a generic this compound.

ReactantReagentProduct
This compoundHydrogen Peroxide (H₂O₂)This compound oxide
This compoundElemental Sulfur (S₈)This compound sulfide

These derivatization strategies significantly expand the chemical space accessible from the this compound core, enabling the development of novel ligands, catalysts, and functional materials.

Advanced Spectroscopic and Structural Elucidation of 7 Phosphabicyclo 2.2.1 Hepta 2,5 Diene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 7-phosphabicyclo[2.2.1]hepta-2,5-diene systems, providing detailed information about the electronic environment of the phosphorus nucleus and the three-dimensional structure of the molecule.

In many organophosphorus compounds, the natural abundance of ³¹P at 100% simplifies the observation of its NMR signal. organicchemistrydata.org However, the interpretation of spectra can be complicated by splitting due to spin-spin coupling with neighboring protons (¹H) and carbons (¹³C). organicchemistrydata.org For instance, in a dibenzo-7-phosphanorbornadiene derivative, the bridgehead proton shows coupling to two chemically non-equivalent ³¹P nuclei, resulting in a complex multiplet in the ¹H NMR spectrum. acs.org

The ³¹P NMR chemical shifts can vary over a wide range. For example, in a series of lanthanide tris-silylphosphide complexes, the ³¹P chemical shifts were observed to range from -259.21 ppm to as high as 2570.14 ppm, demonstrating the profound effect of the metal center on the phosphorus nucleus's electronic environment. nih.gov While not directly a this compound system, this illustrates the sensitivity of ³¹P NMR to electronic changes.

Coupling constants, particularly one-bond (¹JCP) and multi-bond (nJCP, nJHP) couplings, provide valuable structural information. One-bond ¹³C-³¹P coupling constants in alkyl phosphonates can be quite large, often exceeding 100 Hz, which is a clear indicator of a direct P-C bond. jeolusa.com In a study of a 7-phosphanorbornene derivative, a ³JPH coupling constant of 8.8 Hz was reported. nsf.gov The magnitude of these coupling constants is influenced by factors such as bond angles, hybridization, and the electronegativity of substituents.

Selected NMR Data for this compound Analogs and Related Compounds
Compound TypeNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
Dibenzo-7-phosphanorbornadiene derivative¹H (bridgehead)Not specified³JP–H = 8.3, 23.0 acs.org
7-Phosphanorbornene derivative³¹P284.6³JPH = 8.8 nsf.gov
Alkyl phosphonates¹³C10.85, 33.13, 64.35¹JCP = 144, 135, 167 jeolusa.com

Due to the often complex and overlapping signals in one-dimensional NMR spectra of this compound systems, multi-dimensional NMR techniques are indispensable for unambiguous structural assignment and conformational analysis. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. researchgate.net

¹H-¹H COSY experiments help to establish proton-proton connectivities within the bicyclic framework. researchgate.net HSQC and HMBC experiments are crucial for correlating proton signals with their directly attached (HSQC) or more distant (HMBC) carbon and phosphorus atoms. jeolusa.comresearchgate.net For example, ³¹P-¹³C long-range HSQC can identify carbon atoms up to three bonds away from the phosphorus atom, providing a detailed map of the molecular skeleton. jeolusa.com

In a study of a 7-phosphabicyclo[2.2.1]hept-2-ene-7-oxide derivative, a combination of ¹H, ¹³C, and ³¹P NMR, along with 2D-J resolved NMR, was essential for the complete structural and stereochemical assignment. researchgate.netcdnsciencepub.com These advanced techniques allow for the differentiation of diastereomers and the determination of the relative stereochemistry of substituents on the bicyclic cage. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive picture of the molecular structure of this compound systems in the solid state, offering precise measurements of bond lengths, angles, and dihedral angles. researchgate.netcdnsciencepub.com

The bicyclo[2.2.1]heptane framework is inherently strained, and the introduction of a phosphorus atom at the bridgehead position further influences the geometry. Typical P–C bond lengths in these systems are in the range of 1.81–1.85 Å. The C=C double bonds of the diene moiety generally have lengths between 1.34 and 1.37 Å.

A key feature of the this compound core is the acute C–P–C bridgehead angle, which is typically around 80°. This is significantly smaller than the ideal tetrahedral angle, reflecting the high degree of strain at the phosphorus bridge. In a related 7-phosphanorbornene palladium complex, this angle was found to be 82.5(6)°. researchgate.net

Selected X-ray Crystallographic Data for this compound and Analogs
ParameterValueCompound TypeReference
C–P–C bridgehead angle~80°This compound
P–C bond length1.81–1.85 ÅThis compound
C=C bond length1.34–1.37 ÅThis compound
C–P–C bridgehead angle82.5(6)°7-Phosphanorbornene palladium complex researchgate.net

The significant deviation of bond angles from ideal values, particularly the C–P–C bridgehead angle, is a clear indicator of the substantial ring strain in this compound systems. This strain energy is a driving force for various chemical reactions, including rearrangements and extrusion of the phosphorus bridge. acs.org

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Strain Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers complementary information to NMR and X-ray crystallography by probing the vibrational modes of the molecule. These techniques are sensitive to bond strengths, functional groups, and molecular symmetry.

The IR and Raman spectra of this compound and its derivatives are expected to show characteristic bands for the C=C stretching of the diene system. The frequencies of these vibrations can be indicative of the strain within the double bonds. Furthermore, vibrations involving the phosphorus atom, such as P-C stretching modes, will also be present.

In a study of a dibenzo-7-germanorbornadiene, a related system with a germanium bridge, matrix isolation IR and Raman spectroscopy were used to characterize the structure. acs.org While specific data for the parent this compound is not detailed in the provided search results, the spectroscopic characterization of its derivatives and analogous compounds follows similar principles. For example, substituted 7-phosphanorbornene palladium and platinum complexes have been characterized by infrared spectroscopy. researchgate.net The positions and intensities of the observed vibrational bands can be correlated with theoretical calculations to provide a more detailed understanding of the bonding and strain within the molecule.

Mass Spectrometry in Mechanistic Studies and Derivative Identification

Mass spectrometry, particularly when coupled with techniques designed to study reactive species, serves as a powerful tool for elucidating the reaction mechanisms of this compound (7-PBN) derivatives and identifying transient intermediates. Beyond simple molecular weight confirmation, advanced mass spectrometric methods provide detailed insights into the fragmentation pathways that are central to the synthetic utility of these compounds as phosphinidene (B88843) transfer agents.

A key application of mass spectrometry in this context is the study of thermally induced retro-Diels-Alder reactions. Dibenzo-7-phosphanorbornadiene compounds, which are derivatives of 7-PBN, are designed to release a phosphinidene fragment and anthracene (B1667546) upon heating. mit.eduresearchgate.netacs.orgnih.gov Molecular Beam Mass Spectrometry (MBMS) has been effectively utilized to study this fragmentation process in the gas phase. mit.edu This technique is particularly suited for detecting reactive small molecules generated via the thermal decomposition of solid precursors under high vacuum. By entraining the gaseous products in an inert buffer gas, their transfer to the mass spectrometer is achieved with a reduced likelihood of bimolecular or condensation decomposition pathways, allowing for the direct observation of transient species. mit.edu

In these MBMS studies, the fragmentation of the 7-phosphanorbornadiene precursor is monitored by observing the intensity of the anthracene molecular ion (m/z 178) as a function of temperature. mit.edu The appearance and increase in intensity of this ion signal a temperature range where the retro-Diels-Alder reaction is occurring. Concurrently, the mass spectra are scrutinized for ions corresponding to the release of the desired phosphinidene fragment. mit.edu

Research has shown that the nature of the substituent on the phosphorus atom is critical for successful phosphinidene transfer. For instance, derivatives with π-donating dialkylamide groups have been identified as effective phosphinidene precursors. mit.eduresearchgate.netacs.org The MBMS analysis of the dimethylamide derivative, Me₂NPA, demonstrates a clean and gradual release of the aminophosphinidene ([Me₂N=P]) and anthracene at temperatures up to 157 °C. mit.edu This observation is consistent with a unimolecular fragmentation model that yields a free phosphinidene as a transient reactive intermediate. nih.gov In contrast, substituents that are poorer π-donors result in reduced or no phosphinidene transfer. mit.eduacs.org

The table below summarizes key mass spectrometric observations from the thermal fragmentation of various dibenzo-7-phosphanorbornadiene derivatives, highlighting the ions that provide mechanistic insight into the phosphinidene transfer process.

Precursor CompoundMonitored Ionm/zSignificance
Dibenzo-7-phosphanorbornadiene Derivatives (RPA)Anthracene Molecular Ion178Indicates fragmentation of the precursor mit.edu
Me₂NPADimethylaminophosphinidene Fragment60Direct detection of the transferred species mit.edunih.gov
ClPAChlorophosphinidene Fragment66Observation of a halogenated phosphinidene acs.org

These studies, which combine thermal induction with sensitive mass spectrometric detection, have been instrumental in building a mechanistic model that features free singlet aminophosphinidenes. researchgate.netnih.gov This understanding is crucial for expanding the scope of phosphinidene acceptors to a wider range of unsaturated substrates, thereby opening new synthetic pathways to valuable organophosphorus compounds like amino-substituted phosphiranes and phosphirenes. researchgate.netnih.gov Furthermore, computational studies, such as Density Functional Theory (DFT), have been used to support the mechanistic models derived from mass spectrometry data, for instance, in the study of acylation reactions of tert-butyl dibenzo-7-phosphanorbornadiene where acylphosphonium intermediates are formed and subsequently fragment. researchgate.net

Reactivity and Fundamental Reaction Mechanisms of 7 Phosphabicyclo 2.2.1 Hepta 2,5 Diene

Reactivity of the Phosphorus Bridgehead Atom

The phosphorus atom at the bridgehead position is a key center of reactivity in 7-phosphabicyclo[2.2.1]hepta-2,5-diene. Its chemical behavior is dictated by the availability of the lone pair of electrons, the electronegativity of its substituents, and the inherent strain of the bicyclic system.

Oxidation and Reduction Chemistry of the Phosphorus Center

The phosphorus atom in this compound exists in the +3 oxidation state, making it susceptible to oxidation. While specific studies on the direct oxidation of the parent compound are not extensively detailed in the provided search results, the oxidation of related 7-phosphanorbornene derivatives is well-documented. For instance, the reaction of 1,2,5-triphenylphosphole-1-oxide with acrylonitrile (B1666552) leads to the formation of 5-cyano-1,4,7-triphenyl-7-phosphabicyclo[2.2.1]hept-2-ene-7-oxide. researchgate.net This indicates that the phosphorus atom in the bicyclo[2.2.1]heptene framework can be readily oxidized to the P(V) state, forming a stable phosphine (B1218219) oxide. The formation of such stable 7-phosphanorbornadiene-7-oxides has been confirmed through crystallographic characterization. researchgate.netnist.gov

Reactions involving phosphorus(V) oxohalides with the analogous bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) have been studied, demonstrating the interaction of the diene with electrophilic species activated by these phosphorus compounds. bohrium.com While this does not represent a direct oxidation of a phosphorus bridgehead, it highlights the role of P(V) reagents in reactions with this bicyclic system. bohrium.com

Information regarding the reduction of the phosphorus center in this compound from its P(III) state is not prevalent in the provided search results. Typically, the phosphorus atom in such phosphines is already in a reduced state and would act as a reductant.

Nucleophilic and Electrophilic Behavior at Phosphorus

The phosphorus atom in this compound possesses a lone pair of electrons, which allows it to act as a nucleophile. It can participate in substitution reactions where it attacks an electrophilic center. The nucleophilicity of the phosphorus atom can be influenced by the substituents attached to it.

Conversely, the phosphorus atom can also exhibit electrophilic character, particularly when bonded to electron-withdrawing groups or when it is part of a cationic species. In such cases, it can be attacked by nucleophiles. For instance, the reaction of dichlorophosphines with diorganomagnesium reagents is a common method for the synthesis of 7-phosphanorbornadienes, where the phosphorus atom acts as an electrophile. thieme-connect.de

Phosphine catalysis often involves the nucleophilic addition of a phosphine to an electrophile to form a phosphonium (B103445) zwitterion, which then undergoes further reaction. researchgate.net While specific examples detailing the nucleophilic and electrophilic reactions at the phosphorus center of the parent this compound are limited in the search results, the general principles of phosphine chemistry suggest that it can engage in both nucleophilic and electrophilic interactions.

Reactions Involving the Diene Moiety

The two double bonds in the this compound system are also sites of significant reactivity, undergoing a variety of cycloaddition and addition reactions.

[4+2] Cycloaddition (Diels-Alder) Reactions as Dienophiles or Dienes

The diene system of this compound and its derivatives can participate in [4+2] cycloaddition reactions, acting as either the diene or the dienophile. The reactivity is often influenced by the substituents on both the diene and the dienophile. acgpubs.org

In one notable example, a derivative, 3,5-diphenyl-2-phosphafuran, which contains a phosphadiene moiety, acts as a potent diene in Diels-Alder reactions with various dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), norbornene, and ethylene. acs.orgmit.edu These reactions lead to the formation of new bicyclic systems. acs.orgmit.edu

The parent hydrocarbon analog, norbornadiene, is also a useful dienophile in Diels-Alder reactions. wikipedia.org This suggests that this compound itself could act as a dienophile, reacting with a suitable diene. The retro-Diels-Alder reaction is also a possibility, particularly for adducts formed from these reactions, and can be used to generate strained olefins. acgpubs.org

Table 1: Examples of Diels-Alder Reactions with Phosphabicyclo[2.2.1]heptadiene Derivatives
Diene/DienophileReactantProductReference
3,5-Diphenyl-2-phosphafuran (as diene)Dimethyl acetylenedicarboxylateDimethyl 4,6-diphenyl-7-oxa-1-phosphabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate acs.org
3,5-Diphenyl-2-phosphafuran (as diene)Norbornene(±)-(1R,2R,3S,6R,7R,8S)-8,10-Diphenyl-11-oxa-1-phosphatetracyclo[6.2.1.13,6.02,7]dodec-9-ene acs.orgmit.edu
3,5-Diphenyl-2-phosphafuran (as diene)Ethylene2,4-Diphenyl-7-oxa-1-phosphabicyclo[2.2.1]hept-2-ene acs.orgmit.edu

[2+2] Cycloaddition Reactions and Photochemical Transformations

Photochemical irradiation can induce [2+2] cycloaddition reactions in the diene system of norbornadiene, leading to the formation of its valence isomer, quadricyclane (B1213432). wikipedia.org This intramolecular cycloaddition is a classic example of a photochemical transformation in a bicyclo[2.2.1]hepta-2,5-diene system. Ultrafast spectroscopy studies on norbornadiene have shown that excitation at 200 nm leads to the population of excited states that relax through conical intersections, ultimately leading to the [2+2] cycloaddition product. rsc.org Given the structural similarity, it is highly probable that this compound would undergo a similar photochemical [2+2] cycloaddition to form the corresponding phosphine-containing quadricyclane derivative.

Hydrogenation and Hydrofunctionalization Reactions of the Double Bonds

The double bonds of the diene moiety in this compound can be reduced through hydrogenation. While direct hydrogenation studies on the parent compound are not extensively detailed, the use of rhodium(I) complexes with ligands derived from 7-phosphabicyclo[2.2.1]heptanes in catalytic asymmetric hydrogenation is well-established. acs.orgresearchgate.net For instance, (bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) complexes with chiral phosphine ligands are effective catalysts for the asymmetric hydrogenation of prochiral enamides to produce optically active amino acids. researchgate.net This implies that the double bonds of the diene ligand itself are susceptible to hydrogenation.

Hydrofunctionalization reactions, such as halosulfenylation, have been studied on the parent norbornadiene. bohrium.com These reactions involve the addition of an electrophile and a nucleophile across one of the double bonds and can sometimes lead to rearranged nortricyclane products. bohrium.com The regioselectivity and stereoselectivity of these additions are influenced by the solvent and the nature of the reagents. bohrium.com It is expected that the diene in this compound would exhibit similar reactivity towards hydrofunctionalization reagents.

Ring-Opening and Rearrangement Pathways

The principal reaction pathways for this compound and its derivatives involve the cleavage of the phosphorus-carbon bonds of the bicyclic framework. These reactions can be initiated by heat or light and are often driven by the exceptional strain within the molecule.

The thermal and photochemical decomposition of this compound derivatives serves as a primary method for the generation of transient, low-coordinate phosphorus species, particularly phosphinidenes.

Thermal Decomposition:

The most common thermal reaction of this compound systems is a retro-Diels-Alder reaction. nih.gov This process involves the extrusion of a phosphinidene (B88843) fragment (R-P) and the concomitant formation of a stable aromatic molecule, such as a substituted benzene (B151609) or anthracene (B1667546), depending on the substituents of the starting diene. acs.orglookchem.com This thermal lability makes these compounds effective phosphinidene transfer reagents. acs.org

The thermal decomposition is a unimolecular process, and kinetic studies on derivatives such as dibenzo-7-phosphanorbornadienes have provided insight into the reaction mechanism. For instance, the thermolysis of iPr₂NPA (where A is anthracene) in the presence of a trapping agent like 1,3-cyclohexadiene (B119728) follows first-order kinetics. An Eyring analysis of this process revealed an activation enthalpy (ΔH‡) of 27.3 ± 1.0 kcal/mol and an activation entropy (ΔS‡) of 2.8 ± 3.0 cal/mol·K, consistent with a unimolecular fragmentation to yield a free phosphinidene intermediate. acs.org

The efficiency of this thermal phosphinidene transfer is highly dependent on the nature of the substituent on the phosphorus atom. Electron-donating groups, particularly dialkylamides, have been shown to be crucial for successful fragmentation and subsequent phosphinidene transfer. acs.orglookchem.com Steric bulk of the substituent also plays a role in the success of the transfer. acs.orglookchem.com

Table 1: Kinetic Data for the Thermal Decomposition of iPr₂NPA

Parameter Value Reference
ΔH‡ 27.3 ± 1.0 kcal/mol acs.org
ΔS‡ 2.8 ± 3.0 cal/mol·K acs.org

Data obtained from Eyring analysis of the first-order rate constants for the thermolysis in neat 1,3-cyclohexadiene.

Photochemical Decomposition:

Photolysis provides an alternative pathway for the decomposition of this compound systems. Similar to thermal decomposition, photolysis can also lead to the extrusion of phosphinidenes. acs.org However, photochemical conditions can also promote alternative rearrangement pathways that are not observed thermally.

For example, the W(CO)₅-complexed 7-phosphanorbornadiene has been shown to rearrange to a 7-phosphatricyclo[3.2.0.0⁴,⁶]hept-2-ene complex upon irradiation. Theoretical calculations suggest that this rearrangement is endothermic and thus unlikely to occur thermally, highlighting a distinct photochemical reaction pathway.

In some cases, direct irradiation of bicyclic systems can lead to formal ketene (B1206846) extrusion, depending on the specific chromophores present in the molecule. asau.ru The photochemical decomposition of related bicyclic azoalkanes is known to proceed via a stepwise mechanism, in contrast to the concerted thermal elimination, which can lead to different stereochemical outcomes. nih.gov

The significant ring strain in the bicyclo[2.2.1]heptane framework is a primary driving force for the reactivity of this compound. This strain arises from the geometric constraints of the bridged system. The relief of this strain energizes various transformations, including ring-opening and skeletal rearrangements.

The retro-Diels-Alder reaction is a classic example of a strain-release driven transformation. nih.gov The formation of a stable aromatic compound provides a strong thermodynamic driving force for this process. nih.gov

Beyond the retro-Diels-Alder reaction, the inherent strain can facilitate other types of ring-opening reactions. For instance, in related strained bicyclic systems, retro-condensation reactions are driven by the high strain of the bicyclic framework. nih.gov Similarly, the reactivity of phosphanorcaradienes, which contain a highly strained three-membered PC₂ ring, is driven by the release of this molecular strain, enabling them to act as phosphinidene synthons under mild conditions. rsc.org

The ring-opening metathesis polymerization (ROMP) of 7-substituted bicyclo[2.2.1]hepta-2,5-dienes is another example of a strain-driven transformation, where the relief of ring strain provides the thermodynamic impetus for polymerization. acs.org

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies, combining experimental kinetics and computational methods like Density Functional Theory (DFT), have been crucial in elucidating the reaction pathways of this compound.

The mechanism of thermal phosphinidene extrusion from dibenzo-7-phosphanorbornadienes has been a subject of thorough investigation. DFT calculations have explored three potential pathways for the transfer of a phosphinidene to a diene: a dissociative path via a singlet phosphinidene, an associative path, and a dissociative path via a triplet phosphinidene. acs.org The computational results strongly favor a dissociative mechanism involving the formation of a free singlet phosphinidene as the lowest energy pathway. acs.orglookchem.com This is supported by experimental observations, including kinetic data and the stereoselective nature of the phosphinidene transfer to olefins, which is consistent with the reactivity of a singlet species. lookchem.com

Molecular beam mass spectrometry (MBMS) studies have provided direct evidence for the gas-phase generation of free phosphinidenes from the thermal decomposition of these precursors. acs.orgresearchgate.net For example, the dimethylamide derivative, [Me₂N=P], has been directly detected upon heating its dibenzo-7-phosphanorbornadiene precursor. lookchem.com

Computational studies on related strained systems, such as phosphanorcaradienes, have shown that the activation of C=C, C≡C, Si-H, and N-H bonds occurs via concerted transition states where the breakage of the strained three-membered ring is a key feature. This highlights the general principle of strain release driving the reactivity of such bicyclic phosphorus compounds.

Table 2: Investigated Reaction Mechanisms for Phosphinidene Transfer

Proposed Mechanism Key Intermediate Supporting Evidence Reference
Dissociative (Singlet) Free singlet phosphinidene DFT calculations (lowest energy pathway), kinetic studies, stereoselective transfer to olefins acs.orglookchem.com
Associative - Higher energy pathway in DFT calculations acs.org
Dissociative (Triplet) Free triplet phosphinidene Higher energy pathway in DFT calculations acs.org

Coordination Chemistry and Catalytic Applications of 7 Phosphabicyclo 2.2.1 Hepta 2,5 Diene Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes featuring 7-phosphabicyclo[2.2.1]hepta-2,5-diene ligands is typically achieved through the reaction of a suitable metal precursor with the phosphine (B1218219) ligand. These reactions often lead to the formation of complexes with diverse coordination modes and geometries, which can be thoroughly characterized using various spectroscopic techniques and X-ray crystallography.

Monodentate, Bidentate, and Bridging Coordination Modes

This compound and its derivatives can coordinate to metal centers in several ways. The most common is the monodentate coordination, where the phosphorus atom's lone pair of electrons forms a single bond with the metal. An example of this is seen in diastereomeric palladium template complexes where the endo-cycloadducts coordinate to palladium solely through their phosphorus donor atoms. researchgate.net

Bidentate coordination can occur when the this compound framework is functionalized with another donor group. For instance, a P-N bidentate ligand, (−)-2-[(1α,2α(S),4α,7S)-5,6-dimethyl-7-phenyl-7-phosphabicyclo[2.2.1]hept-5-ene-2-yl]pyridine, was produced stereoselectively and can chelate to a metal center through both the phosphorus and nitrogen atoms. researchgate.net Similarly, a P-chiral phosphanorbornene was obtained as a P–O bidentate chelate on a palladium template.

Bridging coordination is also possible, where the ligand spans two metal centers. This can lead to the formation of bimetallic or polymetallic complexes with potentially unique catalytic properties.

Influence of Ligand Architecture on Metal Center Geometry

The rigid bicyclic structure of this compound ligands significantly influences the geometry around the metal center. The constrained nature of the ligand can enforce specific bond angles and coordination numbers, which can be advantageous in catalysis by promoting or stabilizing certain reactive intermediates.

For example, the coordination of a diphosphine to an organopalladium unit resulted in a cationic palladium(II) complex with a specific geometry dictated by the bulky ligand. researchgate.net X-ray crystallographic studies of such complexes provide precise details on bond lengths and angles, revealing how the ligand's architecture shapes the metal's coordination sphere. The C–P–C angle at the bridgehead of the phosphabicyclic compound is significantly compressed to approximately 80° due to the ring strain of the bicyclic structure.

Steric and Electronic Parameters of this compound Ligands

The steric and electronic properties of phosphine ligands are crucial for their effectiveness in catalysis. These properties are often quantified using Tolman's electronic parameter (TEP) and the ligand cone angle. While specific data for the parent this compound is not extensively documented in the provided results, the principles can be inferred from related phosphine systems.

The steric bulk of these ligands is primarily determined by the substituents on the phosphorus atom and the bicyclic framework itself. The rigid structure creates a well-defined steric pocket around the metal center. Substituent steric bulk has been implicated in the success of phosphinidene (B88843) transfer from dibenzo-7-phosphanorbornadiene compounds. acs.orgmit.edu

The electronic properties are influenced by the substituents on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making it a stronger Lewis base and a more electron-donating ligand. Conversely, electron-withdrawing groups decrease its basicity. Analysis of substituent effects on dibenzo-7-phosphanorbornadiene compounds revealed that π-donating dialkylamide groups are crucial for successful phosphinidene transfer. acs.orgmit.edu The electronic donor strength of ligands can be evaluated by the infrared vibrational stretching frequencies of CO bonds in corresponding Ni(L)(CO)3 complexes. weebly.com

Role in Homogeneous Catalysis

The unique structural and electronic features of this compound ligands have made them valuable in various homogeneous catalytic reactions. Their ability to induce chirality and facilitate challenging bond formations has been a key area of research.

Asymmetric Catalysis Utilizing Chiral this compound Derivatives

Chiral versions of this compound ligands have been successfully employed in asymmetric catalysis to control the stereochemical outcome of reactions. These chiral ligands can be synthesized through various methods, including asymmetric Diels-Alder reactions. researchgate.net

Soluble (bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) complexes containing enantiomers of certain bis(tertiary phosphine) or their arsenic isosteres have proven to be highly efficient catalysts for the asymmetric hydrogenation of prochiral Z-substituted enamide acids and esters, yielding α-amino acid derivatives with high optical yields. researchgate.net The enantioselectivity of these reactions can be remarkably dependent on the nature of the substituents on the enamide. researchgate.net

The development of chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core has been a significant advancement in asymmetric transformations. sigmaaldrich.comarmchemfront.com These ligands have demonstrated high performance in rhodium-catalyzed asymmetric addition of organoboron reagents to various substrates. armchemfront.com

Catalyst SystemReaction TypeSubstrateProductOptical Yield
(Bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) complexes with chiral bis(tertiary phosphine)Asymmetric HydrogenationProchiral Z-substituted enamide acids and estersα-Amino acid derivativesUp to 94% ee

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

While the direct application of the parent this compound in well-known cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig is not explicitly detailed in the provided search results, the utility of related phosphine ligands in such transformations is well-established. The steric and electronic properties of phosphine ligands are critical for the efficiency of these reactions.

Catalysis of Olefin Metathesis and Polymerization Reactions

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, with applications ranging from organic synthesis to polymer chemistry. researchgate.net Ring-Opening Metathesis Polymerization (ROMP) is a key process in this family, used to create unique macromolecules from cyclic olefins. acs.org The performance of metathesis catalysts, particularly the well-defined ruthenium-based systems developed by Grubbs and others, is highly dependent on the nature of the ancillary ligands, most notably the phosphines. researchgate.netdal.ca The phosphine ligand plays a crucial role in tuning the catalyst's activity and stability; for instance, electron-rich phosphines like tricyclohexylphosphine (B42057) are known to increase metathesis activity. researchgate.net

While various phosphine ligands have been explored to optimize Ru-based metathesis catalysts, the specific use of this compound as a controlling ligand in a standard metathesis catalytic cycle is not prominently featured in the literature. Instead, research on these compounds has revealed a different mode of reactivity. Dibenzo-7-phosphanorbornadiene derivatives have been investigated as thermal precursors for phosphinidenes—highly reactive phosphorus analogues of carbenes. researchgate.netresearchgate.net Upon heating, these molecules can undergo a retro-Diels-Alder reaction to release anthracene (B1667546) and a transient phosphinidene species. researchgate.netepdf.pub This phosphinidene can then be trapped by various unsaturated substrates, including olefins, to form phosphiranes (three-membered phosphorus-containing rings). epdf.pub

This phosphinidene transfer represents a stoichiometric or catalytic (with a suitable co-catalyst) pathway to P-C bond formation, which is mechanistically distinct from the Chauvin mechanism that governs olefin metathesis. epdf.pubresearchgate.net

The following table shows representative data for the Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives using established ruthenium catalysts, illustrating the type of data used to evaluate such catalytic systems.

Catalyst SystemMonomerConversion (%)Polymer PropertiesReference
Bimetallic W-ClusterNorbornene (NBE) / Norbornadiene (NBD) CopolymerizationHighHigh-cis content, High molecular weight researchgate.net
Grubbs' 1st Gen.Norbornene (NBE)-High molecular weight polynorbornene acs.org
Iron-based Pre-catalystNorbornene (NBE)Up to 99%High molecular weight, High cis-selectivity acs.org

Hydrogenation and Hydroformylation Catalysis

Catalytic hydrogenation and hydroformylation are cornerstone industrial processes for producing alcohols, aldehydes, and saturated organic compounds. ethernet.edu.etacs.org Rhodium complexes are particularly effective for these transformations, and their selectivity and activity are heavily influenced by phosphine or phosphite (B83602) ligands. acs.org

In hydroformylation, the choice of ligand is critical for controlling the regioselectivity—the ratio of linear (n) to branched (iso) aldehyde products. ethernet.edu.et For instance, certain bidentate phosphine ligands are known to induce very high regioselectivity. ethernet.edu.et Similarly, in asymmetric hydrogenation, chiral ligands are essential for producing enantiomerically enriched products, which is crucial in the pharmaceutical and fine chemical industries.

Direct applications of this compound as a primary ligand in these catalytic systems are scarce in published research. Studies on related strained phosphorus heterocycles, such as phosphiranes, have shown that these ligands can be dissociated from the rhodium center under the high pressures of syngas (CO/H₂) used in hydroformylation, leading to an unselective catalyst. acs.org This suggests that the strained nature of the 7-phosphanorbornadiene ring might render it labile under harsh catalytic conditions. However, derivatives of the phosphanorbornane skeleton (the saturated analogue) have been functionalized and used to create P-stereogenic phosphine-phosphite ligands, which were then applied in the rhodium-catalyzed asymmetric hydroformylation of styrene, albeit with low enantioselectivity.

The table below presents typical performance data for rhodium-catalyzed hydroformylation using various advanced ligand systems, highlighting the key metrics of conversion and regioselectivity.

Catalyst PrecursorLigand TypeSubstrateConversion (%)Regioselectivity (n/iso)Reference
[Rh(acac)(CO)₂]Phospholene-phosphitePropene>992.0
[Rh(acac)(CO)₂]Porous Organic Polymer (POP) with biphosphoramidite1-Hexene>9998.9 / 1.1 researchgate.net
[Rh(acac)(CO)₂](S)-BTFM-Garphos (Bisphosphine)Styrene>9988 / 12

Ligand Design Principles and Structure-Activity Relationships for Catalyst Optimization

The optimization of a homogeneous catalyst is fundamentally a process of ligand design. By systematically modifying the steric and electronic properties of ligands, the activity, selectivity, and stability of the metal complex can be fine-tuned. This process often involves establishing a structure-activity relationship (SAR), where changes in the ligand's structure are correlated with changes in catalytic performance.

For phosphorus ligands, key descriptors include steric parameters like the Tolman cone angle and electronic parameters that quantify the ligand's electron-donating ability. In rhodium-catalyzed hydroformylation, for example, studies have shown that decreasing a phosphine ligand's basicity (making it more electron-withdrawing) can increase enantioselectivity, highlighting the dominant role electronic features can play.

In the context of this compound derivatives, SAR studies have focused on their role as phosphinidene transfer agents. epdf.pub Research has shown that the efficiency of the thermally induced extrusion of anthracene and the generation of the free phosphinidene is highly dependent on the substituent (R) on the phosphorus atom. epdf.pub

Key findings from these studies include:

Electronic Effects: Successful phosphinidene transfer is paramount for π-donating dialkylamide groups on the phosphorus atom. Poorer π-donors result in reduced or no transfer. epdf.pub

Steric Effects: The steric bulk of the substituent also plays a role in achieving successful transfer. epdf.pub

These findings demonstrate a clear structure-activity relationship for this class of compounds, even though the activity measured is phosphinidene generation rather than a complete catalytic cycle. epdf.pub Modern approaches to ligand design increasingly integrate high-throughput experimentation with quantitative structure-activity relationship (QSAR) modeling to accelerate the discovery of catalysts with desired properties, as demonstrated in the development of certain zirconocene (B1252598) polymerization catalysts. researchgate.net

Heterogenization and Immobilization Strategies for Sustainable Catalysis

A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which leads to catalyst loss and potential product contamination, a significant issue for expensive metals like rhodium. researchgate.net Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these challenges by combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones, such as easy separation and recyclability. researchgate.net

Common strategies for immobilization include:

Attachment to Porous Supports: The catalyst can be covalently bonded to or physically adsorbed within the pores of materials like silica, zeolites, or porous organic polymers (POPs). researchgate.net For example, a rhodium catalyst has been supported on a porous polymer containing biphosphoramidite units for the hydroformylation of higher olefins, showing excellent stability and recyclability over multiple runs. researchgate.net

Supported Liquid-Phase (SLP) Catalysis: In this approach, a solution of the catalyst complex is immobilized within the pores of a support material. This has been successfully applied to the hydroformylation of propylene (B89431) using a rhodium-triphenylphosphine catalyst, which showed no deactivation over 800 hours of operation.

While these strategies are broadly applicable, specific examples of immobilizing catalysts bearing a this compound ligand are not well-documented. However, the principles of heterogenization could be applied to such systems if a stable and active homogeneous catalyst were developed. The goal remains to create a robust, recyclable catalytic system that minimizes waste and enhances the economic and environmental sustainability of the chemical process.

Theoretical and Computational Studies of 7 Phosphabicyclo 2.2.1 Hepta 2,5 Diene

Electronic Structure and Bonding Analysis

The electronic landscape of 7-phosphabicyclo[2.2.1]hepta-2,5-diene is complex, arising from the interplay of its strained geometry and the electronic nature of the phosphorus atom. Computational chemistry has been a vital tool in dissecting its electronic structure and bonding characteristics.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to investigate the properties of 7-phosphanorbornadiene and its derivatives. acs.orgresearchgate.netnih.gov These methods provide a detailed picture of the molecule's geometry, stability, and reactivity. For instance, DFT calculations have been used to study the acylation reactions of dibenzo-7-phosphanorbornadiene, revealing the mechanism to proceed through a nucleophilic attack of the phosphorus atom on the carbonyl group. researchgate.netnih.gov

While specific calculations for the unsubstituted parent compound are not extensively documented in readily available literature, studies on its derivatives, such as dibenzo-7-phosphanorbornadienes, provide significant insights. These calculations are typically performed using functionals like M06-2X or PW6B95-D3 with basis sets such as Def2-TZVP. acs.orgresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results, especially for systems containing heavier elements like phosphorus.

A key structural feature of 7-phosphanorbornadienes is the acute C-P-C bond angle at the bridge, which is calculated to be around 79° in dibenzo derivatives. acs.org This significant deviation from the ideal tetrahedral angle contributes to the high ring strain of the molecule. The P-C bond lengths in these systems are typically around 1.91 Å, which is slightly elongated for a single phosphorus-carbon bond. acs.org

Table 1: Representative Calculated Geometric Parameters for a Dibenzo-7-phosphanorbornadiene Derivative (Note: Data is for a substituted derivative and serves as an illustrative example for the general structural features of the 7-phosphanorbornadiene core.)

ParameterValueReference
C-P-C Bond Angle~79° acs.org
P-C Bond Length~1.91 Å acs.org

The distribution of molecular orbitals (MOs) and electron density provides a deeper understanding of the bonding and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex wavefunction into a more intuitive chemical picture of localized bonds and lone pairs. acs.org In the context of aminophosphinidene transfer from dibenzo-7-phosphanorbornadiene, NBO analysis has been used to understand the bonding in the resulting phosphinidene (B88843). acs.org This type of analysis can reveal important details about hyperconjugative interactions and the nature of the phosphorus lone pair.

Quantum Theory of Atoms in Molecules (QTAIM) analysis of the electron density (ρ) and its Laplacian (∇²ρ) can identify regions of charge concentration and depletion, offering insights into the electrophilic and nucleophilic character of different parts of the molecule. acs.org For related phosphinidenes generated from 7-phosphanorbornadiene precursors, QTAIM analysis has shown regions of both rapid electron density accumulation and depletion around the phosphorus center, indicating its electrophilic nature. acs.org

The concept of aromaticity is not limited to planar, cyclic conjugated systems. In three-dimensional structures like this compound, the possibility of homoaromaticity or other forms of non-classical aromaticity can be explored. A common computational tool for this purpose is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points within the ring system to probe the induced magnetic field, which is a hallmark of aromatic (negative NICS values) or antiaromatic (positive NICS values) character.

Conformational Analysis and Strain Energy Calculations

The rigid bicyclic framework of this compound limits its conformational flexibility. However, theoretical calculations can still provide valuable information about the molecule's minimum energy structure and the energetic penalties associated with any deviations from this geometry.

The strain at the phosphorus bridge in 7-phosphanorbornadiene derivatives is a significant factor in their chemistry. acs.org This strain is a key driving force for reactions such as the thermal extrusion of phosphinidenes. acs.org The C-P-C angle of approximately 80° in a dibenzo-7-phosphanorbornadiene complex is a clear indicator of this strain. acs.org While a precise quantitative value for the strain energy of the parent compound is not widely reported, it is expected to be substantial due to the constrained geometry of the bicyclo[2.2.1]heptane skeleton.

Prediction of Reactivity and Spectroscopic Parameters

Computational methods are invaluable for predicting the reactivity of molecules and for interpreting their spectroscopic data.

The reactivity of 7-phosphanorbornadienes is dominated by their propensity to undergo retro-Diels-Alder type reactions to release the phosphorus-containing fragment. acs.orgacs.org DFT calculations have shown that the thermal transfer of aminophosphinidenes from dibenzo-7-phosphanorbornadiene derivatives is a key reaction pathway. acs.orgnih.gov The calculated activation barriers for these processes provide a quantitative measure of the molecule's thermal stability and reactivity.

Computational chemistry can also be used to predict spectroscopic parameters, such as NMR chemical shifts. For dibenzo-7-phosphanorbornadiene derivatives, characteristic ³¹P NMR signals are observed in the range of 175-212 ppm, which is indicative of the unique electronic environment of the phosphorus atom in this strained bicyclic system. acs.org The ¹H NMR spectra of these compounds show a characteristic doublet for the bridgehead protons near 4 ppm. acs.org

Table 2: Predicted Spectroscopic Data for this compound Derivatives (Note: Data is for dibenzo-derivatives and provides an expected range for the parent compound.)

NucleusPredicted Chemical Shift (ppm)Reference
³¹P175 - 212 acs.org
¹H (bridgehead)~4 acs.org

Elucidation of Reaction Mechanisms via Transition State Calculations

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms through the location and characterization of transition states.

For the thermal decomposition of dibenzo-7-phosphanorbornadiene derivatives, DFT calculations have been instrumental in mapping out the potential energy surface. acs.org These studies have identified the transition states for the extrusion of phosphinidenes and have provided detailed mechanistic insights. For example, in the transfer of an aminophosphinidene to 1,3-cyclohexadiene (B119728), a dissociative mechanism involving the formation of a free singlet phosphinidene was found to be the lowest energy pathway. acs.org The calculated activation enthalpy (ΔH‡) for this process was found to be around 29.1 kcal/mol. acs.org

These computational studies not only explain the observed reactivity but also allow for the prediction of the stereochemical outcome of reactions. nih.gov The ability to model the entire reaction pathway, including intermediates and transition states, provides a level of detail that is often inaccessible through experimental methods alone. youtube.com

Molecular Dynamics Simulations for Dynamic Behavior

While dedicated molecular dynamics (MD) simulations focusing exclusively on the dynamic behavior of the parent this compound are not extensively documented in the reviewed literature, a wealth of information can be inferred from computational studies on its derivatives, particularly the more commonly studied dibenzo-7-phosphanorbornadienes. These theoretical investigations, primarily employing Density Functional Theory (DFT), provide significant insights into the molecule's structural stability, conformational energetics, and reaction pathways, which are foundational to understanding its dynamic properties.

Computational studies on derivatives of 7-phosphanorbornadiene have been instrumental in elucidating the mechanistic pathways of reactions involving this bicyclic system. For instance, extensive DFT calculations have been performed to understand the acylation reactions of tert-butyl dibenzo-7-phosphanorbornadiene. These studies have detailed the free energy paths for reactions with various acylating agents, highlighting the formation of key intermediates and transition states. researchgate.net Such computational analyses provide critical data on the energy barriers associated with conformational changes and bond-breaking/forming processes, which are central to the dynamic behavior of the molecule.

Further computational work has focused on the thermal decomposition of dibenzo-7-phosphanorbornadiene compounds to generate phosphinidenes. nih.gov Kinetic investigations, supported by DFT calculations, have explored the unimolecular fragmentation of these systems. These studies provide insights into the stability of the this compound framework and the energetic requirements for its dissociation, a key aspect of its dynamic reactivity. The calculations have favored a mechanistic model involving the formation of free singlet aminophosphinidenes, shedding light on the transient species that can be generated from this scaffold. nih.gov

The conformational landscape of the bicyclo[2.2.1]heptane core, which is the fundamental structure of this compound, has been explored computationally for analogous systems. For example, conformational analysis of 2-fluorobicyclo[2.2.1]heptan-7-ols has been carried out using quantum-chemical calculations to determine the stable conformers and the energy barriers between them. beilstein-journals.org While not a phosphorus-containing analog, this research demonstrates the methodological approach that can be applied to understand the flexibility and conformational preferences of the bicyclic framework of this compound. The rigidity of the bicyclic structure is a key characteristic, and computational methods can quantify this by calculating the energy penalties for deviations from the ground-state geometry.

Although direct molecular dynamics simulation data is limited, the available computational research on related structures provides a solid foundation for predicting the dynamic behavior of this compound. The key takeaways from these theoretical studies are summarized in the table below.

Computational Study FocusKey Findings for Related SystemsRelevance to this compound Dynamics
Acylation Reaction Mechanisms DFT calculations revealed the free energy profiles for the acylation of tert-butyl dibenzo-7-phosphanorbornadiene, identifying key acylphosphonium intermediates and transition state energies. researchgate.netProvides insight into the energy landscapes governing the interaction of the phosphorus bridge with electrophiles, a fundamental aspect of its reactive dynamics.
Phosphinidene Transfer Kinetic and DFT studies on the thermolysis of dibenzo-7-phosphanorbornadiene derivatives support a unimolecular fragmentation mechanism to yield free phosphinidenes. nih.govacs.orgElucidates the thermal stability and potential dissociative pathways of the bicyclic framework, which are crucial elements of its dynamic behavior under thermal stress.
Conformational Analysis Quantum-chemical calculations on substituted bicyclo[2.2.1]heptane analogs have determined preferred conformations and rotational energy barriers. beilstein-journals.orgSuggests that the this compound core is relatively rigid, with predictable conformational preferences that can be modeled computationally.

Advanced Applications and Emerging Research Frontiers for 7 Phosphabicyclo 2.2.1 Hepta 2,5 Diene Scaffolds

Potential in Materials Science

The unique structural and electronic properties of the 7-phosphabicyclo[2.2.1]hepta-2,5-diene scaffold make it a compelling candidate for the development of novel functional materials. The incorporation of phosphorus into polymeric structures can impart unique characteristics, such as high refractive indices and modified electronic properties.

The strained olefinic bonds within the this compound framework make it an ideal candidate for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization technique that utilizes the relief of ring strain as a driving force to create well-defined polymers from cyclic olefins. nih.govmdpi.com While direct polymerization of the unsubstituted this compound is not extensively documented, research on analogous 7-substituted norbornadiene derivatives provides strong evidence for its potential.

For instance, the ROMP of 7-oxanorbornene and 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene derivatives has been successfully demonstrated using Grubbs' catalysts. rsc.orgresearchgate.net These polymerizations are often living in nature, allowing for the synthesis of block copolymers and other complex architectures with controlled molecular weights and low polydispersity. nih.govrsc.org The resulting polymers contain a repeating unit with a double bond in the backbone and a five-membered ring as a side group, a structure that can be further functionalized.

The polymerization of various norbornadiene derivatives showcases the versatility of this monomer class. The data below summarizes the polymerization behavior of several analogous bicyclo[2.2.1]heptadiene derivatives, highlighting the potential for creating diverse polymeric materials.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornadiene Analogues

Monomer Catalyst Polymer Molecular Weight (Mn) ( g/mol ) Polydispersity Index (Mw/Mn) Reference
Norbornene Grubbs' 1st Gen. (G1) > 100,000 N/A mdpi.com
Norbornene Grubbs' 2nd Gen. (G2) > 100,000 N/A mdpi.com
Norbornadiene Diesters Grubbs' 3rd Gen. (G3) 16,500 - 33,800 1.08 - 1.14 nih.gov
exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene Grubbs' 1st Gen. (G1) N/A Low (<1.2) researchgate.net

This table is generated based on data from analogous compounds to illustrate the polymerization potential.

The incorporation of a phosphorus atom into the polymer backbone via the ROMP of this compound could lead to materials with enhanced thermal stability, flame retardancy, and unique coordination properties, making them suitable for a wide range of specialty applications.

Phosphorus-containing π-conjugated polymers are emerging as a significant class of materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). The phosphorus atom can be used to tune the electronic and photophysical properties of these materials. For example, phosphole oxides have been utilized as n-type materials, and copolymers of phosphafluorenes have been shown to exhibit blue and white electroluminescence.

While polymers derived directly from this compound have not yet been integrated into optoelectronic devices, the potential is considerable. The phosphorus atom in the polymer backbone could influence the material's refractive index and charge transport properties. Research on other phosphorus-containing polymers has demonstrated the ability to achieve high refractive indices (n > 1.7), which is beneficial for applications such as encapsulation resins for LEDs and anti-reflective coatings. The specific chemistry of the phosphorus atom allows for post-polymerization modifications, such as oxidation or coordination, which could further modulate the optoelectronic properties of the resulting materials. This remains a promising, albeit underexplored, avenue for future research.

Supramolecular Chemistry and Host-Guest Interactions

The application of this compound in supramolecular chemistry is a largely uncharted research frontier. Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. The phosphorus atom in the this compound scaffold offers a unique handle for such interactions.

The lone pair of electrons on the phosphorus atom can act as a Lewis basic site, allowing it to coordinate with metal ions or participate in hydrogen bonding. This coordination ability has been leveraged in related systems, where phosphine-metal complexes form the vertices of supramolecular cages. For instance, palladium and platinum complexes of 7-phosphanorbornene derivatives have been synthesized through intramolecular Diels-Alder reactions. researchgate.net These rigid, chiral bidentate phosphines demonstrate the potential for creating well-defined, metal-ligand assemblies. researchgate.net

However, there are currently no specific reports of this compound itself acting as a host or guest molecule in a supramolecular complex. The development of such systems would require targeted synthetic strategies to append recognition motifs to the bicyclic frame, a direction that holds potential for creating novel sensors or stimuli-responsive materials.

Photochemical Applications and Photoactive Systems

One of the most promising areas for the application of the this compound scaffold lies in photochemistry. The parent compound, norbornadiene (NBD), is a cornerstone of research into Molecular Solar Thermal (MOST) energy storage systems. nih.govnih.govnih.gov These systems operate on a closed-cycle, reversible photochemical reaction where NBD undergoes a [2+2] cycloaddition upon irradiation with UV light to form its high-energy, metastable valence isomer, quadricyclane (B1213432) (QC). nih.govresearchgate.net The stored energy can then be released as heat upon demand through thermal or catalytic reversion of QC back to NBD. upc.edu

The efficiency of a MOST system is determined by several key parameters: the wavelength of light absorbed (solar spectrum match), the quantum yield of the isomerization, the amount of energy stored, and the stability (half-life) of the high-energy isomer. nih.govupc.edud-nb.info Extensive research has focused on chemically modifying the NBD scaffold to optimize these properties. Introducing donor-acceptor substituents has been shown to red-shift the absorption wavelength into the visible spectrum, better matching the solar spectrum. nih.govupc.edu

Replacing the C7 carbon atom with a heteroatom is another powerful strategy for tuning the molecule's properties. It is therefore highly probable that this compound would function as a photoswitch, analogous to its carbon and nitrogen counterparts. The phosphorus atom would likely influence the electronic structure, thereby altering the absorption profile, energy storage density, and the kinetics of the thermal back-reaction. The table below summarizes key performance metrics for several advanced NBD-QC photoswitches, illustrating the parameters that could be tuned by the introduction of a phosphorus atom.

Table 2: Properties of Norbornadiene (NBD)-Quadricyclane (QC) Photoswitches for MOST Applications

NBD Derivative Absorption Onset (λonset) Quantum Yield (Φ) Energy Density (MJ/kg) QC Half-life (t1/2) Reference
Donor-Acceptor Dimer 510 nm >50% N/A 35.88 hours upc.edu
Trimeric NBD 374 nm 94% 0.559 48.5 days d-nb.info
N4b in Polystyrene 457 nm 68% 0.48 ~7 hours nih.gov

This table is generated based on data from norbornadiene derivatives to illustrate the concept of photoswitching and key performance indicators.

The investigation into the photochemical behavior of this compound and its derivatives could unlock a new class of highly tunable photoswitches for energy storage, smart materials, and photopharmacology.

Future Perspectives and Grand Challenges in 7 Phosphabicyclo 2.2.1 Hepta 2,5 Diene Research

Development of More Sustainable and Efficient Synthetic Pathways

A significant hurdle in the widespread application of 7-phosphabicyclo[2.2.1]hepta-2,5-diene derivatives is their synthesis. Current methods often rely on stoichiometric reagents and can result in moderate yields. A common route involves the reaction of a phosphorus dichloride (RPCl₂) with magnesium anthracene (B1667546), which produces the desired dibenzo-7λ³-phosphanorbornadiene in isolated yields ranging from 20% to 60%. mit.eduacs.orgfigshare.com

While effective, this method presents challenges for sustainability and cost-effectiveness on a larger scale due to the use of a stoichiometric organometallic reagent. A grand challenge in this area is the development of catalytic routes to the this compound core. Future research will likely focus on transition-metal-catalyzed cycloaddition reactions or other atom-economical methods that avoid stoichiometric metal reductants. Success in this endeavor would make these valuable phosphinidene (B88843) precursors more accessible for a broader range of applications.

Discovery of New Catalytic Transformations with Enhanced Selectivity and Efficiency

The primary utility of 7-phosphabicyclo[2.2.1]hepta-2,5-dienes is their ability to extrude a stable aromatic molecule, like anthracene, to release a "free" phosphinidene fragment for subsequent reactions. acs.orgmit.edu This has been successfully applied in the synthesis of other valuable organophosphorus compounds, such as phosphiranes and phosphirenes, via phosphinidene transfer to olefins and alkynes. mit.edunih.gov An iron-based catalyst system has been shown to facilitate the transfer of a phosphinidene group from a dibenzo-7-phosphanorbornadiene to styrene, representing a key advance in the catalytic application of this chemistry. nih.govthieme-connect.de

The future in this domain lies in expanding the landscape of these catalytic transformations. Key challenges include:

Broadening Substrate Scope: Moving beyond simple olefins and alkynes to more complex and functionalized unsaturated molecules.

Enhancing Selectivity: Developing catalyst systems that can control the stereoselectivity of the phosphinidene transfer, a critical aspect for the synthesis of chiral phosphorus compounds. mit.edu Current results showing stereoselective transfer are promising but require further refinement. mit.edu

Catalyst-Free Reactions: Designing highly strained this compound derivatives that can undergo phosphinidene transfer under even milder conditions, potentially without the need for a transition metal catalyst, inspired by the reactivity of related strained phosphorus compounds. nih.gov

The following table summarizes a key catalytic application of a 7-phosphanorbornadiene derivative.

Phosphinidene SourceSubstrateCatalyst SystemProductYieldReference
Dibenzo-7-phosphanorbornadieneStyrene[CpFe(CO)₂]₂ (Fp₂)PhosphiraneGood isolated yields nih.gov

Exploration of Novel Material Science Applications

The applications of this compound chemistry in material science are emerging and represent a significant growth area. A notable application is the use of dibenzo-7-phosphanorbornadiene derivatives as precursors in the mild electrochemical synthesis of amorphous metal phosphide (B1233454) films. nih.gov These films function as effective electrocatalysts for the hydrogen evolution reaction in water, pointing towards a role in clean energy technologies. nih.gov

Furthermore, the products derived from these precursors, such as phosphiranes, are known to be precursors for polymers. nih.govacs.org This connection suggests a future where 7-phosphabicyclo[2.2.1]hepta-2,5-dienes could serve as key building blocks for novel phosphorus-containing polymers with unique properties. Research into the thermal release of other reactive species, such as phosphinidene sulfides from related anthracene precursors to form phosphorus-sulfur materials, further broadens the potential applications in materials synthesis. acs.org

Future grand challenges include:

Developing methods to create well-defined, functional materials with tunable electronic or photophysical properties.

Investigating the energetic properties of the strained bicyclic system itself, drawing inspiration from the norbornadiene-quadricyclane system for heat storage. researchgate.net

Synthesizing novel phosphorus-based polymers and composites for applications ranging from flame retardants to advanced optics.

Deeper Understanding of Fundamental Reactivity and Bonding Through Advanced Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has already been indispensable in understanding the reactivity of this compound systems. acs.orgnih.gov DFT calculations have been used to:

Elucidate reaction mechanisms, such as distinguishing between dissociative and associative pathways for phosphinidene transfer. acs.orgmit.edu

Analyze the bonding and electronic structure to explain why certain substituents, like π-donating dialkylamide groups, are crucial for successful phosphinidene transfer. acs.org

Investigate the thermodynamics and kinetics of complex reaction networks, including acylation reactions and iron-catalyzed phosphiranations. nih.govnih.govresearchgate.net

Rationalize the stability of novel derivatives. acs.org

The following table highlights key mechanistic insights gained from DFT studies.

System/ReactionComputational MethodKey InsightReference
Phosphinidene transfer from iPr₂NPADFT (M06-2X)The reaction proceeds via a dissociative mechanism involving a free singlet aminophosphinidene intermediate. acs.orgmit.edu
Acylation of tert-butyl dibenzo-7-phosphanorbornadieneDFTThe reaction is initiated by nucleophilic attack of the phosphorus on the acyl carbon, forming a key acylphosphonium intermediate. nih.govresearchgate.net
Fe-catalyzed phosphiranationDFT (PW6B95-D3)A novel radical mechanism involving an [Fp]˙ radical is proposed for the Fp₂-catalyzed system. nih.gov
Stability of a strained 7-phosphanorbornadieneDFTThe stability is attributed to the high strain of the aromatic fragment that would be eliminated. acs.org

Design of Next-Generation Functionalized Derivatives

The properties and reactivity of the this compound system are highly dependent on the substituent at the phosphorus atom. Studies have shown that both the electronic and steric properties of this substituent dictate the efficiency and pathway of phosphinidene transfer. acs.orgmit.edu For example, π-donating dialkylamide groups have been identified as paramount for successful transfer. acs.org

The design and synthesis of new functionalized derivatives is a cornerstone of future research. The challenge lies in moving from empirical screening to the rational design of molecules with specific, pre-determined properties. Future targets include:

Chiral Derivatives: The synthesis of enantiomerically pure 7-phosphabicyclo[2.2.1]hepta-2,5-dienes for use as ligands in asymmetric catalysis, drawing parallels to the successful development of other chiral diene ligands. nih.govtandfonline.com

Photoresponsive Derivatives: Incorporating photosensitive groups that would allow the extrusion of the phosphinidene to be triggered by light, offering spatiotemporal control over its release.

Water-Soluble Derivatives: Introducing hydrophilic functionalities to enable catalytic applications in aqueous media, a key goal for green chemistry. General strategies for synthesizing functionalized phosphinic acids could be adapted for this purpose. researchgate.netresearchgate.net

By systematically modifying the scaffold, researchers can aim to create a new generation of reagents and precursors with enhanced stability, reactivity, and selectivity, tailored for specific applications in catalysis, materials, and beyond.

Q & A

Q. Table 1: Comparative Catalytic Dimerization of Bicyclo[2.2.1]hepta-2,5-diene Derivatives

CatalystTemp (°C)Conversion (%)Selectivity (%)Reference
HY Zeolite2508578 (endo)
Hbeta2509282 (exo)
Al-MCM-412506865 (mixed)

Q. Table 2: Key Thermodynamic Parameters for Bicyclo Systems

CompoundΔHf (gas, kJ/mol)MethodReference
Bicyclo[2.2.1]hepta-2,5-diene247.6Calorimetry
7-Thiabicyclo[2.2.1]hepta-2,5-diene213.8 (calc.)Group additivity

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